N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine-carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted at the 1-position with a 4-methylbenzyl group and at the 3-position with a carboxamide linked to a 2,4-difluorophenyl moiety.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c1-13-4-6-14(7-5-13)12-24-10-2-3-16(20(24)26)19(25)23-18-9-8-15(21)11-17(18)22/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNODVNLLXSRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the difluorophenyl and methylbenzyl groups, and the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Mechanistic and Pharmacological Insights
- Fluorine’s Role : The 2,4-difluorophenyl group in the target compound likely reduces metabolic oxidation compared to methoxy or methyl analogs, extending half-life .
- Core Modifications : Unlike DM-28 (), which uses a dimethylpyridine core, the target compound’s unmodified dihydropyridine core may favor conformational flexibility for binding .
Biological Activity
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as ChemDiv Compound ID G857-0692, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C20H16F2N2O2
- IUPAC Name : this compound
- SMILES Notation : Cc1ccc(CN(C=CC=C2C(Nc(ccc(F)c3)c3F)=O)C2=O)cc1
- InChI Key : Not specified in the sources.
The compound features a dihydropyridine core, which is often associated with various biological activities, including cardiovascular effects and potential anticancer properties.
Table 1: Anticancer Activity of Dihydropyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 25 | |
| Compound B | HCT-116 | 30 | |
| G857-0692 | TBD | TBD | TBD |
Antiviral Activity
While specific antiviral studies on G857-0692 are not available, related compounds have demonstrated antiviral properties. For example, some dihydropyridine derivatives have been evaluated for their efficacy against viruses such as influenza and coronaviruses. These findings suggest that G857-0692 may warrant investigation for similar activities.
The biological activity of dihydropyridines is often attributed to their ability to interact with various biological targets. For instance:
- Calcium Channel Modulation : Many dihydropyridines act as calcium channel blockers, which can affect cellular signaling pathways involved in proliferation and apoptosis.
- Enzyme Inhibition : Some derivatives inhibit specific enzymes that play critical roles in cancer progression and viral replication.
Study on Dihydropyridine Derivatives
A recent study evaluated several dihydropyridine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the aromatic substituents significantly influenced the compounds' potency against cancer cells. Although G857-0692 was not explicitly tested, the implications of structural modifications provide a basis for future research.
Potential Applications
Given its structural characteristics, G857-0692 could be explored for applications in:
- Cancer Therapy : Further studies could elucidate its efficacy against various cancer types.
- Antiviral Treatments : Investigating its potential against viral infections could reveal new therapeutic avenues.
Q & A
[Basic] What are the critical synthetic steps and reaction conditions required to optimize the yield and purity of this compound?
Methodological Answer:
The synthesis of dihydropyridine carboxamides typically involves multi-step reactions, including:
- Condensation of substituted benzylamines with aldehydes to form Schiff base intermediates (e.g., 4-methylbenzylamine with 2,4-difluorophenyl derivatives) .
- Cyclization of intermediates with β-ketoesters (e.g., ethyl acetoacetate) under basic conditions (e.g., KOH/EtOH) to form the dihydropyridine core .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance cyclization efficiency .
Key Considerations : - Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol facilitates cyclization .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product .
[Basic] How is the molecular structure of this compound characterized and validated?
Methodological Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and carboxamide NH (δ 10–12 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and dihydropyridine ring carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C=O bond at ~1.23 Å) and confirm stereochemistry .
[Advanced] How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorinated substituents on biological activity?
Methodological Answer:
SAR studies require systematic modification of substituents:
- Fluorine Position : Compare 2,4-difluorophenyl with mono- or tri-fluorinated analogs (e.g., ’s N-(2,4-difluorophenyl) derivatives) to assess positional effects on target binding .
- Functional Group Replacement : Substitute fluorophenyl with chlorophenyl or methoxyphenyl to evaluate electronic effects on enzyme inhibition .
- Assay Design : Test modified analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., apoptosis in cancer cell lines) .
Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronegativity with binding affinity .
[Advanced] How can contradictions in reported biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Cellular Context : Compare activity in primary cells vs. immortalized lines (e.g., ’s apoptosis data in HeLa vs. MCF-7 cells) .
- Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Validation : Replicate studies under controlled conditions (pH, temperature) and validate with orthogonal assays (e.g., SPR for binding affinity) .
[Basic] What are the common intermediates and reaction pathways in the synthesis of this compound?
Methodological Answer:
Key intermediates include:
- Schiff Base : Formed via condensation of 4-methylbenzylamine and 2,4-difluorobenzaldehyde .
- β-Ketoester Adduct : Generated by reacting the Schiff base with ethyl acetoacetate .
Pathways : - Cyclization : Intramolecular aldol condensation under basic conditions yields the dihydropyridine ring .
- Side Reactions : Over-oxidation to pyridines or decomposition via hydrolysis—mitigated by inert atmospheres (N₂) and anhydrous solvents .
[Advanced] How can reaction kinetics for the cyclization step be optimized to maximize yield?
Methodological Answer:
Kinetic optimization involves:
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) or organocatalysts (e.g., proline derivatives) to lower activation energy .
- Solvent Effects : Use DMF or THF to stabilize transition states via polar interactions .
- Temperature Profiling : Perform time-course studies at 50°C, 70°C, and 90°C to identify optimal conditions .
Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (retention time ~8.2 min) .
[Basic] Which analytical techniques are essential for confirming purity and identity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water gradient) to achieve ≥95% purity .
- Melting Point Analysis : Compare observed mp (e.g., 180–182°C) with literature values .
- Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .
[Advanced] How do fluorinated substituents influence the compound’s pharmacokinetic properties?
Methodological Answer:
Fluorine enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 unit compared to non-fluorinated analogs, improving membrane permeability () .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ > 4 hours in rat plasma) .
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with kinase active sites (e.g., ATP-binding pockets) .
[Advanced] What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in targets (e.g., EGFR kinase, PDB ID: 1M17) .
- QSAR Modeling : Develop regression models correlating substituent parameters (e.g., Hammett σ) with IC₅₀ values .
- MD Simulations : Simulate binding stability over 100 ns to identify critical residue interactions (e.g., Lys721 in EGFR) .
[Advanced] How can stability under physiological conditions be assessed and improved?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks .
- Formulation : Encapsulate in liposomes or PEGylate to enhance aqueous solubility and reduce hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
